Cas no 1346598-66-0 (Hordenine-d6)

Hordenine-d6 化学的及び物理的性質
名前と識別子
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- Hordenine-d6
- G18446
- 4-[2-[Bis(trideuteriomethyl)amino]ethyl]phenol
- CS-0203292
- HY-N0113S
- 1346598-66-0
-
- インチ: InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3
- InChIKey: KUBCEEMXQZUPDQ-WFGJKAKNSA-N
- ほほえんだ: CN(C)CCC1=CC=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 171.153024578g/mol
- どういたいしつりょう: 171.153024578g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Hordenine-d6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0203292-5mg |
Hordenine-d6 |
1346598-66-0 | 5mg |
$0.0 | 2022-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490635-5 mg |
Hordenine-d6, (Out of Stock: Availability 8/25/23) |
1346598-66-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490635-5mg |
Hordenine-d6, |
1346598-66-0 | 5mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE39914-10mg |
Hordenine-d6 |
1346598-66-0 | 98% | 10mg |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AE39914-50mg |
Hordenine-d6 |
1346598-66-0 | 50mg |
$1717.00 | 2024-01-04 | ||
MedChemExpress | HY-N0113S-5mg |
Hordenine-d |
1346598-66-0 | 98.03% | 5mg |
¥2300 | 2024-07-21 | |
TRC | H669602-50mg |
Hordenine-d6 |
1346598-66-0 | 50mg |
$ 1774.00 | 2023-09-07 | ||
TRC | H669602-5mg |
Hordenine-d6 |
1346598-66-0 | 5mg |
$ 230.00 | 2023-09-07 | ||
MedChemExpress | HY-N0113S-10mg |
Hordenine-d |
1346598-66-0 | 98.03% | 10mg |
¥3700 | 2024-07-21 | |
ChemScence | CS-0203292-50mg |
Hordenine-d6 |
1346598-66-0 | 50mg |
$0.0 | 2022-04-27 |
Hordenine-d6 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Hordenine-d6に関する追加情報
Latest Research Insights on Hordenine-d6 (CAS: 1346598-66-0) in Chemical Biology and Pharmaceutical Applications
Hordenine-d6, a deuterium-labeled analog of the naturally occurring alkaloid hordenine, has garnered significant attention in recent pharmacological and metabolomic research due to its utility as an internal standard in quantitative mass spectrometry. The compound (CAS: 1346598-66-0) features six deuterium atoms at key positions, enhancing its stability and enabling precise tracking in complex biological matrices. Recent studies highlight its expanding role in neurotransmitter research, particularly in tracing dopaminergic and adrenergic pathways, as well as its emerging applications in doping control and forensic toxicology.
A 2023 study published in Analytical and Bioanalytical Chemistry demonstrated Hordenine-d6's superior performance as a stable isotope-labeled standard (SIL) for quantifying hordenine in human plasma samples. Researchers employed ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a lower limit of quantification (LLOQ) of 0.1 ng/mL, achieving 98.7% accuracy in spike-and-recovery experiments. The deuterium labeling effectively minimized matrix effects, with inter-day precision below 5.2% RSD, establishing Hordenine-d6 as a gold-standard reference for clinical pharmacokinetic studies.
Innovative applications in neuropharmacology were revealed in a Journal of Neurochemistry paper (2024), where Hordenine-d6 facilitated the elucidation of hordenine's blood-brain barrier permeability. Using positron emission tomography (PET) coupled with deuterium tracing, researchers observed rapid brain uptake (Tmax = 15 min) and identified novel metabolites in rodent models. This work provided the first direct evidence of hordenine's interaction with trace amine-associated receptor 1 (TAAR1), suggesting potential modulatory effects on monoaminergic systems that warrant further investigation.
The compound's synthetic accessibility was recently enhanced through a novel catalytic deuteration method described in Organic Process Research & Development (2024). The protocol utilizes a heterogeneous palladium-graphene catalyst under mild conditions (25°C, 2 atm D2), achieving 99.5% isotopic purity with 92% yield. This breakthrough addresses previous challenges in large-scale production of Hordenine-d6, particularly regarding cost-effectiveness and environmental impact of deuterium incorporation.
Emerging regulatory considerations were highlighted in a 2024 World Anti-Doping Agency (WADA) technical report, which validated Hordenine-d6 as the reference material for detecting hordenine misuse in sports. The compound's stability under various storage conditions (-20°C to 40°C for 12 months) and resistance to isotopic exchange in biological fluids make it indispensable for anti-doping laboratories implementing the 2024 WADA Prohibited List, where hordenine was newly classified as a specified substance.
Future research directions include exploring Hordenine-d6's potential in mapping the gut-brain axis, as preliminary data suggest microbial metabolism significantly influences hordenine bioavailability. Additionally, the compound's utility in studying plant-microbe interactions is being investigated, leveraging its natural occurrence in germinating barley. These multidisciplinary applications underscore the growing importance of Hordenine-d6 as both a research tool and a reference standard in chemical biology and pharmaceutical sciences.
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